(E)-3-(4-Chlorobenzylidene)indolin-2-one

Catalog No.
S12572197
CAS No.
M.F
C15H10ClNO
M. Wt
255.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(4-Chlorobenzylidene)indolin-2-one

Product Name

(E)-3-(4-Chlorobenzylidene)indolin-2-one

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

InChI

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9+

InChI Key

CIXKMQYKNWKSNZ-UKTHLTGXSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2

(E)-3-(4-Chlorobenzylidene)indolin-2-one is a synthetic compound belonging to the indolinone family, characterized by its unique chemical structure. The compound has the molecular formula C15H10ClNOC_{15}H_{10}ClNO and a molecular weight of 255.70 g/mol. Its IUPAC name is (3E)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one. The structure features an indole moiety linked to a 4-chlorobenzylidene group, which contributes to its chemical reactivity and biological activity.

That are significant in both synthetic and medicinal chemistry:

  • Oxidation: It can be oxidized to form oxindole derivatives, which are important intermediates in organic synthesis.
  • Reduction: Under reducing conditions, the double bond in the benzylidene group can be converted into a single bond, yielding 3-(4-chlorobenzyl)indolin-2-one.
  • Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives that may exhibit different biological activities.

Research indicates that (E)-3-(4-Chlorobenzylidene)indolin-2-one possesses notable biological activities, particularly in the context of cancer research. It has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation, positioning it as a potential anticancer agent. Additionally, it interacts with key enzymes such as tyrosinase and tyrosinase-related protein-1 (TYRP-1), affecting melanogenesis and melanosome secretion, which may have implications for skin pigmentation disorders .

The synthesis of (E)-3-(4-Chlorobenzylidene)indolin-2-one typically involves the condensation reaction between 4-chlorobenzaldehyde and indolin-2-one under basic conditions. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is conducted in organic solvents such as ethanol or methanol at room temperature or slightly elevated temperatures to enhance yield. The process can be scaled up for industrial production by optimizing reaction conditions and purification methods .

This compound finds applications across various fields:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a candidate for drug development.
  • Organic Synthesis: It serves as a key intermediate in synthesizing other heterocyclic compounds and pharmaceuticals.
  • Material Science: The compound is used in developing novel materials and as a precursor in dye synthesis .

Interaction studies have revealed that (E)-3-(4-Chlorobenzylidene)indolin-2-one can modulate biological pathways through its interactions with specific molecular targets. Notably, it has shown effects on melanogenesis by modulating enzyme activities related to pigmentation processes. These interactions suggest its potential role in therapeutic applications for conditions related to pigmentation disorders and cancer .

(E)-3-(4-Chlorobenzylidene)indolin-2-one can be compared with several similar compounds, particularly other oxindole derivatives:

Compound NameStructural FeaturesUnique Characteristics
GIF-2209Oxindole derivativeKnown for enhancing melanogenesis
SU5205Multi-kinase inhibitorDeveloped for anticancer applications
(E)-3-(4-Fluorobenzylidene)indolin-2-oneSimilar structure with fluorine substitutionExhibits different biological activity due to fluorine

The uniqueness of (E)-3-(4-Chlorobenzylidene)indolin-2-one lies in its specific structural features that allow it to modulate distinct biological pathways effectively, making it valuable for various scientific applications .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

255.0450916 g/mol

Monoisotopic Mass

255.0450916 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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